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molecular formula C11H13IN4 B8309244 7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B8309244
M. Wt: 328.15 g/mol
InChI Key: APFFKRYHKKJVGF-UHFFFAOYSA-N
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Patent
US07271262B2

Procedure details

To a pressure tube with dioxane (5 mL) was added 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, then ammonia hydroxide (5 mL). The pressure tube was sealed and heated at 120 C overnight. All solvents were removed via reduced pressure, and the residue were purified through flash column (methylene chloride/methanol:97/3). The product was obtained as a white solid (300 mg, 92%). MS: 329.1 (MH+); HPLC Rf: 5.018 min.; HPLC
Name
ammonia hydroxide
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([CH:12]3[CH2:16][CH2:15][CH2:14][CH2:13]3)[C:4]=2[N:5]=[CH:6][N:7]=1.[OH-].[NH3:18]>O1CCOCC1>[CH:12]1([N:8]2[C:4]3[N:5]=[CH:6][N:7]=[C:2]([NH2:18])[C:3]=3[C:10]([I:11])=[CH:9]2)[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
ammonia hydroxide
Quantity
5 mL
Type
reactant
Smiles
[OH-].N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(N=CN1)N(C=C2I)C2CCCC2
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at 120 C overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
All solvents were removed via reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue were purified through flash column (methylene chloride/methanol:97/3)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1C=C(C2=C1N=CN=C2N)I
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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